2,3-Dihydro-1,4-benzodioxine-2,3-diol

説明

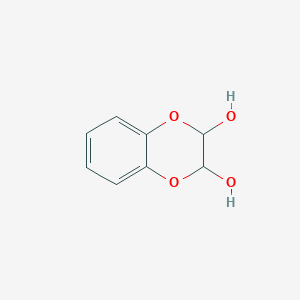

2,3-Dihydro-1,4-benzodioxine-2,3-diol is an organic compound characterized by a benzodioxine ring structure with two hydroxyl groups attached at the 2 and 3 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxine-2,3-diol typically involves the cyclization of catechol derivatives with appropriate diol precursors. One common method is the reaction of catechol with glyoxal in the presence of an acid catalyst, which facilitates the formation of the benzodioxine ring. The reaction conditions often include:

Solvent: Methanol or ethanol

Catalyst: Sulfuric acid or hydrochloric acid

Temperature: 60-80°C

Reaction Time: 4-6 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and reduced production costs.

化学反応の分析

Oxidation Reactions

The vicinal diol structure undergoes oxidation under controlled conditions:

-

Periodate-mediated cleavage : The 1,2-diol system reacts with sodium periodate (NaIO₄) to cleave the C–C bond, forming dialdehyde intermediates. This reaction is critical in carbohydrate chemistry analogs1.

-

Enzymatic oxidation : Acts as a substrate for catechol oxidase enzymes, leading to ortho-quinone derivatives via two-electron oxidation2.

Functionalization via Substitution

The hydroxyl groups participate in nucleophilic substitution reactions:

-

Mesylation : Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (TEA) converts hydroxyls to mesylates, enhancing leaving-group ability for subsequent SN2 reactions1.

-

Benzylation : Reacts with benzyl bromide (BnBr) under basic conditions (e.g., NaH/THF) to form ether-protected derivatives, enabling further synthetic modifications1.

Cyclization and Heteroannulation

Palladium-catalyzed reactions enable structural diversification:

-

Propargylation : Propargyl carbonates react with the diol in the presence of PdCl₂(PPh₃)₂ and CuI to yield 1-alkylidene-2,3-dihydro-1,4-benzodioxins (up to 96% yield)3.

-

Asymmetric synthesis : Chiral ligands facilitate enantioselective cyclization, producing benzodioxane derivatives with >90% enantiomeric excess (e.g., analgesic intermediates)3.

Spectral Characterization and Stereochemical Analysis

Key findings from NMR and NOESY studies:

-

Diastereomer differentiation : 2D-NOESY correlations distinguish between 1R- and 1S-configurations in alkylated derivatives by analyzing proton-proton distances (e.g., 2.95 Å vs. 3.78 Å for R/S isomers)1.

-

¹H-NMR shifts : Hydroxyl protons appear as broad singlets at δ 5.2–5.8 ppm, while aromatic protons resonate as doublets at δ 6.7–7.1 ppm2[^8^].

Stability and Degradation

-

pH sensitivity : Undergoes hydrolysis under strongly acidic (pH <2) or basic (pH >12) conditions, cleaving the dioxane ring[^8^].

-

Thermal stability : Decomposes at temperatures >200°C, forming phenolic byproducts2.

Footnotes

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Recent studies have highlighted the potential of 2,3-dihydro-1,4-benzodioxine derivatives as anticancer agents. For instance, derivatives synthesized with this scaffold were evaluated for their cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The results indicated promising leads for further development in cancer therapeutics .

Antibacterial Activity

The compound has been investigated for its antibacterial properties as well. Research has shown that certain substituted 2,3-dihydro-1,4-benzodioxine derivatives act as inhibitors of FtsZ, a protein critical for bacterial cell division. This suggests a mechanism by which these compounds could serve as novel antibacterial agents .

Materials Science

Charge Transport Materials

In the realm of materials science, 2,3-dihydro-1,4-benzodioxine derivatives have been explored as charge transport materials in organic electronics. These compounds exhibit favorable electronic properties that can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to facilitate charge transport makes them suitable candidates for enhancing the efficiency of these devices .

Organic Synthesis

Synthesis of Functionalized Compounds

The versatility of 2,3-dihydro-1,4-benzodioxine in organic synthesis is notable. It serves as a precursor for various functionalized compounds through reactions such as domino [5 + 1] annulations. This method allows for the construction of complex structures with multiple heterocyclic rings and quaternary carbon centers, which are valuable in drug design and development .

Case Studies

作用機序

The mechanism of action of 2,3-dihydro-1,4-benzodioxine-2,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity.

類似化合物との比較

Similar Compounds

1,4-Benzodioxane: Lacks the hydroxyl groups, resulting in different chemical properties.

2,3-Dihydro-1,4-benzodioxine: Similar structure but without the diol functionality.

1,4-Benzodioxan-2-methanol: Contains a methanol group instead of hydroxyl groups.

Uniqueness

2,3-Dihydro-1,4-benzodioxine-2,3-diol is unique due to the presence of two hydroxyl groups, which significantly influence its reactivity and potential applications. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its interactions with biological systems, making it a valuable compound for research and industrial applications.

生物活性

2,3-Dihydro-1,4-benzodioxine-2,3-diol is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in pharmacology, particularly focusing on its antitumor and receptor-modulating activities.

Chemical Structure and Properties

The compound is characterized by its unique benzodioxine structure, which contributes to its biological activity. The molecular formula is , and it features a dioxine ring that is crucial for its interaction with biological targets.

Antitumor Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of this compound demonstrated selective inhibition of cancer cell proliferation, particularly in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 | 10.5 | Moderate |

| PC3 | 8.3 | High |

| HCT116 | 12.0 | Moderate |

The structure-activity relationship (SAR) analysis suggests that modifications to the dioxine moiety can enhance or diminish the antitumor efficacy of the compound .

Receptor Modulation

The compound has also been investigated for its activity as a serotonin receptor modulator. Specifically, it has shown affinity for the 5-HT1A receptor, which is implicated in various neurological disorders. The binding affinity studies reveal a pKi value of approximately 8.61 for the 5-HT1A receptor, suggesting it may act as an agonist or antagonist depending on the context of its use .

Study on Antitumor Effects

In a controlled study involving various benzodioxane derivatives, researchers synthesized several compounds including this compound. These compounds were evaluated for their cytotoxicity against several cancer cell lines. The findings indicated that the presence of hydroxyl groups in the benzodioxane structure significantly increased the cytotoxic potential compared to other derivatives lacking these groups .

Pharmacological Evaluation

Another research effort focused on evaluating the pharmacological profile of this compound. In vivo studies demonstrated that administration of this compound led to notable reductions in tumor size in xenograft models. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

特性

IUPAC Name |

2,3-dihydro-1,4-benzodioxine-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4,7-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKPADVJDHHVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC(C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392143 | |

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28993-44-4 | |

| Record name | 1,4-Benzodioxin-2,3-diol, 2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。